An In-depth Technical Guide to 1,3-Propanediamine-2,2-D2
An In-depth Technical Guide to 1,3-Propanediamine-2,2-D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,3-Propanediamine-2,2-D2, a deuterated isotopologue of 1,3-propanediamine. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in utilizing this compound in their work.
Core Chemical Properties
Table 1: General and Computed Properties of 1,3-Propanediamine-2,2-D2
| Property | Value | Source |
| IUPAC Name | 2,2-dideuteriopropane-1,3-diamine | PubChem[1] |
| Synonyms | 1,3-Propanediamine-d2, 2,2-Dideuterio-1,3-propanediamine | PubChem[1] |
| CAS Number | 352438-78-9 | PubChem[1] |
| Molecular Formula | C₃H₈D₂N₂ | PubChem[1] |
| Molecular Weight | 76.14 g/mol | PubChem[1] |
| Canonical SMILES | C(CN)CN([2H])[2H] | PubChem[1] |
| InChI Key | XFNJVJPLKCPIBV-DICFDUPASA-N | PubChem[1] |
| Topological Polar Surface Area | 52 Ų | PubChem[1] |
| Complexity | 12.4 | PubChem[1] |
Table 2: Physical Properties of 1,3-Propanediamine (Non-deuterated Analogue)
| Property | Value | Source |
| Melting Point | -12 °C | Wikipedia[2], Sigma-Aldrich[3] |
| Boiling Point | 140.1 °C | Wikipedia[2], Sigma-Aldrich[3] |
| Density | 0.888 g/mL at 25 °C | Wikipedia[2], Sigma-Aldrich[3] |
| Appearance | Colorless liquid | Wikipedia[2] |
| Odor | Fishy, ammoniacal | Wikipedia[2] |
| Solubility | Soluble in water and many polar organic solvents | Wikipedia[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 1,3-Propanediamine-2,2-D2 are not explicitly available in peer-reviewed literature. However, a general approach to its synthesis can be inferred from established methods for deuterium labeling and the synthesis of its non-deuterated counterpart.
A plausible synthetic route would involve the reduction of a suitable precursor, such as a malononitrile or a derivative, using a deuterium source. For instance, the reduction of malononitrile with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) would yield the desired product.
Hypothetical Synthesis Workflow:
Purification Protocol:
Purification of the final product would likely be achieved through fractional distillation under reduced pressure to remove any remaining starting materials, solvents, and byproducts. The purity of the collected fractions should be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectral Data
While experimental spectra for 1,3-Propanediamine-2,2-D2 are not publicly available, the expected spectral characteristics can be predicted based on the structure and data from the non-deuterated analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be simplified compared to the non-deuterated compound. The signal corresponding to the protons at the C2 position would be absent. The spectrum would primarily show signals for the protons on the C1 and C3 carbons and the amine protons.
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¹³C NMR: The carbon-13 NMR spectrum would show a signal for the C2 carbon that is coupled to deuterium, resulting in a characteristic multiplet (typically a triplet for a CD₂ group) with a reduced intensity compared to the CH₂ group in the non-deuterated compound. The signals for C1 and C3 would remain largely unaffected.
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²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms at the C2 position.
Infrared (IR) Spectroscopy:
The IR spectrum would exhibit characteristic C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). The N-H stretching and bending vibrations would be similar to those of the non-deuterated compound.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M⁺) at m/z 76, reflecting the incorporation of two deuterium atoms. The fragmentation pattern would also be altered compared to the non-deuterated analogue, which can provide valuable information for structural elucidation and in metabolic studies.
Applications in Research and Drug Development
Isotopically labeled compounds like 1,3-Propanediamine-2,2-D2 are valuable tools in several areas of scientific research:
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Mechanistic Studies: The kinetic isotope effect observed when a C-H bond is replaced by a C-D bond can be used to probe the rate-determining steps of chemical reactions and enzymatic transformations.
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Metabolic Profiling: Deuterium labeling allows for the tracking of molecules in biological systems. By using techniques like mass spectrometry, researchers can follow the metabolic fate of a drug or a bioactive molecule, identifying its metabolites and understanding its biotransformation pathways.
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Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays (e.g., LC-MS/MS). Their chemical behavior is nearly identical to the non-deuterated analyte, but they are distinguishable by their mass, allowing for accurate and precise quantification in complex biological matrices.
The following diagram illustrates the logical relationship of these applications.
While no specific signaling pathways involving 1,3-Propanediamine-2,2-D2 have been described, its non-deuterated counterpart is a known building block in the synthesis of various biologically active molecules. Therefore, the deuterated version could be employed in the development of novel drug candidates to study their mechanism of action, metabolism, and pharmacokinetics.
Conclusion
1,3-Propanediamine-2,2-D2 is a valuable research tool with significant potential in chemical and pharmaceutical sciences. Although detailed experimental data for this specific compound is scarce in publicly accessible literature, this guide provides a foundational understanding of its properties and potential applications based on available information and established chemical principles. Further research is warranted to fully characterize this compound and explore its utility in various scientific disciplines.
